Cas no 1509632-14-7 (methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate)

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate
- 1509632-14-7
- EN300-1814602
-
- インチ: 1S/C9H11NO3/c1-10-5-3-4-7(10)8(11)6-9(12)13-2/h3-5H,6H2,1-2H3
- InChIKey: RWXBSQLOWBWITJ-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(=O)OC)C1=CC=CN1C
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 48.3Ų
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814602-10.0g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 10g |
$4974.0 | 2023-06-01 | ||
Enamine | EN300-1814602-1g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1814602-0.1g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 0.1g |
$1019.0 | 2023-09-19 | ||
Enamine | EN300-1814602-2.5g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 2.5g |
$2268.0 | 2023-09-19 | ||
Enamine | EN300-1814602-0.25g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 0.25g |
$1065.0 | 2023-09-19 | ||
Enamine | EN300-1814602-0.5g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 0.5g |
$1111.0 | 2023-09-19 | ||
Enamine | EN300-1814602-5g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 5g |
$3355.0 | 2023-09-19 | ||
Enamine | EN300-1814602-10g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 10g |
$4974.0 | 2023-09-19 | ||
Enamine | EN300-1814602-1.0g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 1g |
$1157.0 | 2023-06-01 | ||
Enamine | EN300-1814602-5.0g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |
1509632-14-7 | 5g |
$3355.0 | 2023-06-01 |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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4. Book reviews
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoateに関する追加情報
Chemical Compound CAS No. 1509632-14-7: Methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate
Methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, identified by the CAS registry number 1509632-14-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methyl ester group with a substituted pyrrole moiety. The presence of the pyrrole ring, a five-membered aromatic heterocycle, contributes to its potential as a bioactive molecule in various applications.
The chemical structure of methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is notable for its conjugated system, which plays a crucial role in its electronic properties. The pyrrole ring, substituted at the 2-position with a methyl group and connected to a ketone moiety via an ethylene bridge, creates a molecule with both hydrophobic and hydrophilic characteristics. This balance is often desirable in drug design, as it can enhance solubility and bioavailability.
Recent studies have highlighted the potential of this compound in the development of new therapeutic agents. For instance, research has shown that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of chronic diseases, where inflammation and oxidative stress are key contributors to pathology.
In addition to its pharmacological applications, methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate has been explored for its role in material science. Its ability to form stable complexes with metal ions makes it a promising candidate for use in coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
The synthesis of methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential industrial applications.
From an environmental perspective, understanding the degradation pathways of methyl 3-(1-methyl-1H-pyrrol-2-yl)-3 oxopropanoate is essential for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis to form less complex molecules. This information is critical for ensuring sustainable practices in the handling and disposal of this compound.
In conclusion, methyl 3-(1-methyl-H-pyrrol-ylium)-propanoate (CAS No. 1509632-ylium) represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool in both academic research and industrial development.
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